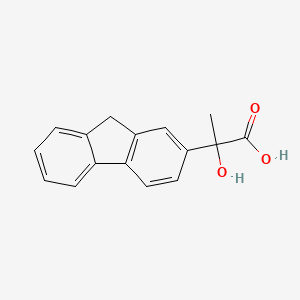![molecular formula C12H13ClO3 B8723656 methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 117428-95-2](/img/structure/B8723656.png)
methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate is an organic compound with the molecular formula C12H13ClO3. It is known for its role as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals. This compound is characterized by its chloromethyl and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate typically involves several steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and methoxyacetic acid.
Reaction with Thionyl Chloride: The 2-chloromethylbenzene is reacted with thionyl chloride to form 2-chloromethylbenzoyl chloride.
Esterification: The resulting 2-chloromethylbenzoyl chloride is then esterified with methoxyacetic acid in the presence of a base such as pyridine to yield this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and more efficient purification techniques.
Análisis De Reacciones Químicas
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of pesticides and other chemical products
Mecanismo De Acción
The mechanism of action of methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate can be compared with similar compounds such as:
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyacrylate: This compound has a similar structure but differs in the position of the methoxy group.
2-Chloromethyl-2-phenylpropane: This compound lacks the ester and methoxy groups, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
117428-95-2 |
|---|---|
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
QHBMFLGCOYKWJH-UHFFFAOYSA-N |
SMILES canónico |
COC=C(C1=CC=CC=C1CCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-ethyl-4-methyl-2-(methylthio)-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8723592.png)
![N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B8723600.png)





![3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8723643.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B8723650.png)
![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)



